![molecular formula C15H22N2O B7690817 N-(2,6-dimethylphenyl)-1-methylpiperidine-3-carboxamide CAS No. 132752-31-9](/img/structure/B7690817.png)
N-(2,6-dimethylphenyl)-1-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-1-methylpiperidine-3-carboxamide, commonly referred to as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential anti-tumor properties. The compound was first identified in the 1980s and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in cancer therapy.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the innate immune system. DMXAA has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which can lead to the death of tumor cells. DMXAA has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of cytokines, DMXAA has been shown to activate the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the immune response. DMXAA has also been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA is its potent anti-tumor activity, which has been demonstrated in a number of preclinical studies. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, one limitation of DMXAA is its toxicity, which can limit its clinical use. DMXAA has also been shown to have variable efficacy in different tumor types, which may limit its utility in certain cancers.
Zukünftige Richtungen
There are a number of future directions for DMXAA research. One area of interest is the development of more potent and selective analogs of DMXAA that can overcome its limitations. Another area of interest is the identification of biomarkers that can predict response to DMXAA, which could help to identify patients who are most likely to benefit from the therapy. Finally, there is interest in exploring the use of DMXAA in combination with other immunotherapies, such as checkpoint inhibitors, to enhance its anti-tumor activity.
Synthesemethoden
DMXAA can be synthesized using a variety of methods, including the reaction of 2,6-dimethylphenyl isocyanate with 1-methylpiperidine-3-carboxylic acid. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMXAA has been shown to have potent anti-tumor properties both in vitro and in vivo. Studies have demonstrated that the compound can induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-4-7-12(2)14(11)16-15(18)13-8-5-9-17(3)10-13/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFTRMPKOOCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.